molecular formula C40H58O11 B1249732 Avermectin B1b monosaccharide

Avermectin B1b monosaccharide

Cat. No. B1249732
M. Wt: 714.9 g/mol
InChI Key: NJTGMYOUKBELLQ-SVNGNTECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avermectin B1b monosaccharide is a glycoside.

Scientific Research Applications

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Biosynthesis Pathway

  • Studies have examined the biosynthetic relationships of different avermectins and their respective monosaccharides. The research identified compounds that are intermediates in the avermectin biosynthetic pathway, shedding light on the complex synthesis process of these compounds (Chen & Inamine, 1989).

Production Kinetics and Optimization

  • Kinetic modeling and optimization studies have been conducted to enhance the production of Avermectin B1b. For example, a study on Streptomyces avermitilis highlighted the optimal conditions for the production of Avermectin B1b, including the use of potato starch as a carbon substrate and specific pH and agitation speed settings (Siddique & Qureshi, 2020).
  • The production of Avermectin B1b from Streptomyces avermitilis was also studied under different growth media, revealing the medium composition that yields maximum production (Siddique et al., 2013).

Chemical Synthesis and Biological Activity

  • Syntheses of derivatives of Avermectin B1b have been developed, with the biological activity of these derivatives being evaluated. This includes the synthesis of C-2β- and C-2α-fluoro oleandrosyl fluorides and their coupling with Avermectin B1a monosaccharide derivatives (Bliard et al., 1987).
  • Another study explored the creation of avermectin-sensitive glutamate-gated chloride channels in Caenorhabditis elegans, demonstrating the biological activity and potential application of avermectins in biological systems (Cully et al., 1994).

properties

Product Name

Avermectin B1b monosaccharide

Molecular Formula

C40H58O11

Molecular Weight

714.9 g/mol

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C40H58O11/c1-21(2)35-24(5)14-15-39(51-35)19-29-17-28(50-39)13-12-23(4)36(49-32-18-31(45-8)34(42)26(7)47-32)22(3)10-9-11-27-20-46-37-33(41)25(6)16-30(38(43)48-29)40(27,37)44/h9-12,14-16,21-22,24,26,28-37,41-42,44H,13,17-20H2,1-8H3/b10-9+,23-12+,27-11+/t22-,24-,26-,28+,29-,30-,31-,32-,33+,34-,35+,36-,37+,39+,40+/m0/s1

InChI Key

NJTGMYOUKBELLQ-SVNGNTECSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC)\C)O[C@]6(C4)C=C[C@@H]([C@H](O6)C(C)C)C)O

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)O)OC)C)OC6(C4)C=CC(C(O6)C(C)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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